molecular formula C15H20F3N3O2 B1620534 Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate CAS No. 260555-47-3

Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate

Cat. No.: B1620534
CAS No.: 260555-47-3
M. Wt: 331.33 g/mol
InChI Key: DTOUWJLITNREJT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20F3N3O2 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 331.33 g/mol. Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available in the resources .

Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

A study by Honey et al. (2012) demonstrates the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, for synthesizing a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines. This synthesis employs rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions as key steps, highlighting the compound's role in generating structurally diverse heterocycles either directly or with minimal additional steps (Honey et al., 2012).

Facilitating Learning and Memory

Li Ming-zhu (2012) investigated derivatives of ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate for their effects on learning and memory facilitation in mice. This research synthesized and tested various compounds, finding that specific derivatives significantly shortened arrival times and reduced the number of errors in memory tests, suggesting potential applications in neuropharmacology (Li Ming-zhu, 2012).

Chiral Stationary Phases in Chromatography

Chilmonczyk et al. (2005) synthesized new racemic 1,4-disubstituted piperazines, including derivatives of the compound , and resolved them into enantiomers on cellulose tris(4-methylbenzoate) and amylose tris(3,5-dimethylphenylcarbamate) stationary phases. This application emphasizes the compound's utility in separating enantiomers, a critical process in pharmaceutical research (Chilmonczyk et al., 2005).

Design and Synthesis of Novel Insecticides

A study by Cai et al. (2010) explored the design and synthesis of novel insecticides based on the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), using the compound's scaffold to generate derivatives with insecticidal activities. This research highlights the potential for these compounds in developing new, targeted pest control solutions (Cai et al., 2010).

Carbon Dioxide Capture

Freeman et al. (2010) discussed the degradation resistance and thermal stability of aqueous piperazine solutions in the context of carbon dioxide capture. While this study does not directly mention this compound, it underscores the relevance of piperazine derivatives in environmental applications, particularly in enhancing the efficiency and sustainability of CO2 capture processes (Freeman et al., 2010).

Properties

IUPAC Name

ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c1-3-23-14(22)11(2)20-6-8-21(9-7-20)13-5-4-12(10-19-13)15(16,17)18/h4-5,10-11H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOUWJLITNREJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381860
Record name Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260555-47-3
Record name Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-[5-(trifluoromethyl)pyrid-2-yl]piperazine (2.00 g, 8.65 mmol) in ethanol (25 mL) and DIPEA (3.3 mL, 19.0 mmol) was added ethyl 2-bromopropionate (1.20 mL, 9.51 mmol). The reaction mixture was heated to 70° C. After 14 hours, the reaction mixture was cooled to room temperature, concentrated and purified by flash chromatography on silica gel with elution using 50% ethyl acetate/hexanes to give 2-[4-(5-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]propionic acid ethyl ester.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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